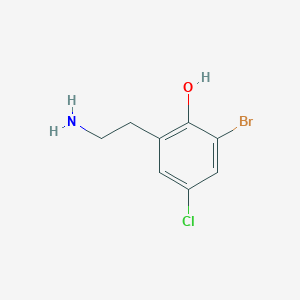

2-(2-Aminoethyl)-6-bromo-4-chlorophenol

Description

Contextualization within Substituted Phenolic and Amine Frameworks

Phenols and their derivatives are fundamental scaffolds in the development of pharmaceuticals. researchgate.netacs.org The hydroxyl group attached to an aromatic ring can participate in hydrogen bonding and redox reactions, making it a crucial feature for interaction with biological targets. mdpi.com The presence of substituents on the phenolic ring, such as halogens, can modulate the compound's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced biological activity. mdpi.comresearchgate.net Halogenated phenols, for instance, have been investigated for a range of bioactivities, including antimicrobial, anticancer, and enzyme inhibition properties. nih.govnih.gov

The amine functional group is another critical component of many biologically active molecules, including a vast number of pharmaceuticals and natural products. researchgate.net The aminoethyl side chain, in particular, is a common feature in neurotransmitters and their analogs, such as serotonin (B10506), and is known to play a role in receptor binding and pharmacological response. nih.gov The basicity of the amine group allows for the formation of salts, which can improve solubility and bioavailability.

Rationale for Academic Investigation of 2-(2-Aminoethyl)-6-bromo-4-chlorophenol

The rationale for the academic investigation of this compound is rooted in the principle of molecular hybridization, where known bioactive fragments are combined to create a new molecule with potentially synergistic or novel properties. mdpi.com The presence of both bromine and chlorine atoms on the phenolic ring is of particular interest. Halogenation is a well-established strategy in medicinal chemistry to enhance the potency and pharmacokinetic properties of drug candidates. researchgate.net The specific substitution pattern may lead to unique electronic and steric effects that could influence its interaction with biological targets.

Furthermore, the aminoethyl side chain suggests potential applications in neuropharmacology or as an inhibitor of enzymes that recognize amine substrates. The combination of a halogenated phenol (B47542) with an aminoethyl group could result in a compound with a unique pharmacological profile, warranting its synthesis and biological evaluation.

Overview of Prior Research on Related Structural Motifs

While research on this compound itself is limited, extensive studies have been conducted on its structural components.

Halogenated Phenols: A multitude of studies have demonstrated the diverse biological activities of halogenated phenols. For example, various brominated and chlorinated phenols have exhibited significant antibacterial, antifungal, and antiviral properties. nih.gov The position and nature of the halogen substituent have been shown to be critical for activity. nih.gov Some halogenated phenols also act as enzyme inhibitors, for instance, targeting protein tyrosine kinases. nih.gov

Aminoethylphenols: The aminoethylphenol moiety is a key structural feature in a number of biologically active compounds. For instance, analogs of the neurotransmitter serotonin that contain a modified aminoethylindole core have been synthesized to probe receptor interactions. nih.gov The aminoethyl side chain is crucial for the interaction of these compounds with their respective receptors.

The following table provides a summary of the observed biological activities in compounds containing these related structural motifs.

| Structural Motif | Examples of Biological Activities |

| Halogenated Phenols | Antimicrobial, Antifungal, Antiviral, Anticancer, Enzyme Inhibition |

| Aminoethylphenols | Neurotransmitter activity, Receptor modulation |

Research Gaps and Objectives for this compound Studies

The most significant research gap is the lack of any published data on the synthesis, characterization, and biological evaluation of this compound. This presents a clear opportunity for original research in the field of medicinal chemistry.

Key research objectives for the study of this compound would include:

Chemical Synthesis and Characterization: The development of a robust and efficient synthetic route to produce this compound in high purity. This would be followed by its complete spectroscopic characterization.

Biological Screening: A comprehensive evaluation of the compound's biological activity across a range of assays. Based on the activities of related compounds, this could include screening for antimicrobial, antioxidant, anticancer, and enzyme inhibitory effects.

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a series of analogs with variations in the halogen substitution pattern and the length or nature of the aminoalkyl side chain. This would provide valuable insights into the structural requirements for any observed biological activity.

The investigation of this compound holds the potential to yield a novel compound with interesting pharmacological properties, thereby contributing to the broader understanding of how different structural motifs can be combined to influence biological activity.

Structure

3D Structure

Properties

Molecular Formula |

C8H9BrClNO |

|---|---|

Molecular Weight |

250.52 g/mol |

IUPAC Name |

2-(2-aminoethyl)-6-bromo-4-chlorophenol |

InChI |

InChI=1S/C8H9BrClNO/c9-7-4-6(10)3-5(1-2-11)8(7)12/h3-4,12H,1-2,11H2 |

InChI Key |

IPKZMNRMAPIZAS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1CCN)O)Br)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 2 Aminoethyl 6 Bromo 4 Chlorophenol

Retrosynthetic Analysis of the Compound

A retrosynthetic analysis of 2-(2-Aminoethyl)-6-bromo-4-chlorophenol suggests several plausible disconnection points. The primary disconnection is at the C(aryl)-C(ethyl) bond, which simplifies the target molecule into a 2-functionalized-6-bromo-4-chlorophenol intermediate and a two-carbon synthon that can provide the aminoethyl group.

A logical precursor is a 2-acetyl-6-bromo-4-chlorophenol. The acetyl group serves as a handle that can be elaborated into the desired aminoethyl moiety through a series of functional group interconversions. This acetyl group also acts as a directing group during the synthesis of the phenolic intermediate, facilitating the desired substitution pattern.

This leads to two key synthetic challenges:

The regioselective synthesis of the 2-acetyl-6-bromo-4-chlorophenol intermediate.

The efficient conversion of the acetyl group into an aminoethyl group without affecting the other functional groups on the ring.

An alternative disconnection involves breaking the C-N bond of the side chain, suggesting a precursor like 2-(2-bromoethyl)-6-bromo-4-chlorophenol, which could then be aminated. This route is also viable and relies on the initial introduction of a hydroxyethyl (B10761427) or haloethyl group.

Precursor Identification and Synthesis Routes

The synthesis can be logically divided into the formation of the halogenated phenol (B47542) core and the subsequent introduction of the aminoethyl side chain.

The synthesis of the key intermediate, a 2-functionalized 6-bromo-4-chlorophenol, typically starts from a simpler, commercially available phenol. A common starting material is 4-chlorophenol (B41353).

Introduction of the C2-Side Chain Precursor : To direct subsequent halogenation and serve as a precursor to the aminoethyl group, an acetyl group is introduced at the C2 position (ortho to the hydroxyl). This is commonly achieved through a Friedel-Crafts acylation or, more typically for phenols, a Fries rearrangement of 4-chlorophenyl acetate. The Fries rearrangement, often catalyzed by a Lewis acid, yields predominantly the ortho-acylated product, 2-acetyl-4-chlorophenol.

Regioselective Bromination : The next step is the selective bromination of 2-acetyl-4-chlorophenol at the C6 position, which is ortho to the strongly activating hydroxyl group and meta to the deactivating acetyl group. This electronic preference facilitates high regioselectivity. Reagents such as N-Bromosuccinimide (NBS) or bromine in a suitable solvent are effective for this transformation, yielding 2-acetyl-6-bromo-4-chlorophenol. The synthesis of specifically substituted halogenated phenols often requires careful selection of reagents and catalysts to control the position of halogenation. chemicalbook.comcardiff.ac.uk For instance, high-purity 2-chloro-4-bromophenol can be prepared by brominating o-chlorophenol with Br2 in the presence of a nanometer positioning catalyst. google.com

The table below summarizes various methods for the synthesis of halogenated phenols.

| Starting Material | Reagents/Catalyst | Product | Key Features | Reference |

|---|---|---|---|---|

| Phenol | N-Bromosuccinimide (NBS), H2SO4, MeCN | 2-Bromo-4-chlorophenol (B154644) (from 4-chlorophenol) | Regioselective bromination. | chemicalbook.com |

| o-chlorophenol | Br2, Nanometer positioning catalyst (CuCl2, ZnCl2, AgCl) | High-purity 2-chloro-4-bromophenol | High yield (>97%) and purity (>97.5%). | google.com |

| Phenols | Sulphuryl chloride (SO2Cl2), Poly(alkylene sulphide)s/Lewis acid | para-chlorophenols | High para-selectivity and quantitative yields. | cardiff.ac.uk |

| 2-chlorophenol (B165306) | Bromine chloride (BrCl) in CCl4 | Mixture of 2-bromo-6-chlorophenol (B1265517) and 4-bromo-2-chlorophenol | Product ratio is temperature-dependent. | google.com |

With the intermediate 2-acetyl-6-bromo-4-chlorophenol in hand, the focus shifts to converting the acetyl group into the target aminoethyl group. Several multi-step strategies can be employed.

Route via Henry Reaction: A highly plausible route involves the conversion of the acetyl group to a formyl group, followed by a Henry (nitroaldol) reaction.

Oxidation : The 2-acetyl group can be converted to a 2-formyl group (salicylaldehyde derivative).

Henry Reaction : The resulting 2-formyl-6-bromo-4-chlorophenol undergoes a base-catalyzed condensation with nitromethane (B149229) (CH₃NO₂) to yield a β-nitro alcohol, which readily dehydrates to form a 2-(2-nitrovinyl) intermediate.

Reduction : The final step is the simultaneous reduction of the nitro group and the carbon-carbon double bond. This can be achieved using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over a Palladium catalyst), which reduces the nitrovinyl group directly to an aminoethyl group.

Route via Reductive Amination of a Phenylacetaldehyde (B1677652) Intermediate: Another strategy involves converting the acetyl group into a phenylacetaldehyde derivative, which can then undergo reductive amination.

Willgerodt-Kindler Reaction : The 2-acetyl-6-bromo-4-chlorophenol can be treated with sulfur and an amine (like morpholine) to form a thioamide, which upon hydrolysis yields a phenylacetic acid derivative.

Reduction : The carboxylic acid is reduced to the corresponding primary alcohol, 2-(2-hydroxyethyl)-6-bromo-4-chlorophenol.

Oxidation : The primary alcohol is then oxidized to the aldehyde, 2-(carboxaldehyde)-6-bromo-4-chlorophenol.

Reductive Amination : The aldehyde is reacted with ammonia (B1221849) in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the final aminoethyl product.

A related strategy involves converting the hydroxyethyl group into a bromoethyl group, followed by reaction with ammonia, a method used for synthesizing tyramine. google.com

The table below outlines general strategies for introducing amino or aminoalkyl groups onto aromatic rings.

| Method | General Reaction | Key Features | Reference |

|---|---|---|---|

| Bucherer Reaction | Phenol/Naphthol + Sodium bisulfite + Ammonia/Amine | Direct conversion of hydroxyl to amino group; typically for naphthols. | libretexts.orggoogle.com |

| Smiles Rearrangement | Phenol -> Alkylation -> Smiles Rearrangement -> Hydrolysis | Multi-step conversion of phenols to aromatic primary amines. | google.com |

| Nucleophilic Aromatic Substitution | Activated Aryl Halide + Nucleophile (e.g., Amine) | Requires strongly electron-withdrawing groups on the ring. | libretexts.org |

| Side-Chain Amination | Aryl-(CH2)2-OH -> Aryl-(CH2)2-Br -> Aryl-(CH2)2-NH2 | Conversion of a hydroxyethyl side chain to an aminoethyl side chain via a halide intermediate. | google.com |

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing the synthesis of this compound is critical for maximizing yield and purity.

Halogenation Steps : For the synthesis of the halogenated phenol intermediate, achieving high regioselectivity is paramount to avoid the formation of unwanted isomers. The choice of solvent, catalyst, and halogenating agent can significantly influence the ortho/para ratio. cardiff.ac.uk For example, using specialized catalysts like certain poly(alkylene sulphide)s with sulphuryl chloride or nanometer positioning catalysts with bromine can dramatically increase the yield of the desired isomer. cardiff.ac.ukgoogle.com Reaction temperature is another key parameter; lower temperatures often favor para-substitution in electrophilic aromatic substitution, though steric and electronic factors of existing substituents are dominant.

Side-Chain Elaboration : Each step in the conversion of the acetyl group to the aminoethyl group must be optimized. During reduction steps (e.g., with LiAlH₄ or NaBH₄), conditions must be controlled to prevent reductive dehalogenation of the aromatic ring. The use of protecting groups for the phenolic hydroxyl, such as converting it to a methyl or benzyl (B1604629) ether, may be necessary to prevent interference with certain reagents (e.g., Grignard reagents or strong bases). The protecting group would then be removed in the final step of the synthesis. For amination reactions, temperature and pressure must be carefully controlled to prevent over-alkylation or other side reactions.

Development of Novel Synthetic Pathways to this compound

While established multi-step sequences are plausible for the synthesis of this compound, modern synthetic chemistry offers potential for more efficient and novel pathways.

Direct C-H Functionalization : A forward-thinking approach would involve the direct C-H amination or aminoalkylation of a 2-bromo-4-chlorophenol precursor. Transition-metal catalysis, particularly with palladium, copper, or rhodium, has been developed for the ortho-C-H functionalization of phenols. nih.gov A hypothetical novel pathway could involve the directed C-H activation at the C6 position of 4-chlorophenol, followed by subsequent bromination. While challenging due to the existing substitution pattern and potential catalyst poisoning, this would significantly shorten the synthetic route by avoiding the installation and subsequent elaboration of a functional group handle.

Photocatalysis : Visible-light photocatalysis has emerged as a powerful tool for forming C-C and C-N bonds under mild conditions. mdpi.com A novel pathway could potentially be designed where a photocatalyst mediates the coupling of a halogenated phenol derivative with a suitable aminoethyl radical precursor. This approach could offer a greener and more efficient alternative to traditional multi-step methods.

Flow Chemistry : The use of continuous flow reactors could improve the safety and efficiency of several steps in the proposed syntheses. Hazardous reactions, such as those involving strong reducing agents or nitration, can be performed more safely on a larger scale. Flow chemistry also allows for precise control over reaction parameters like temperature, pressure, and reaction time, which could lead to improved yields and selectivity in the halogenation and side-chain modification steps.

Theoretical and Computational Studies of 2 2 Aminoethyl 6 Bromo 4 Chlorophenol

Quantum Chemical Characterization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(2-Aminoethyl)-6-bromo-4-chlorophenol, these studies would provide deep insights into its electronic nature and reactivity.

Electronic Structure and Bonding Analysis

A thorough analysis of the electronic structure of this compound would involve mapping the electron density distribution across the molecule. This would reveal the nature of the covalent bonds, the influence of the electron-withdrawing bromine and chlorine atoms, and the electron-donating amino and hydroxyl groups on the phenolic ring. Key parameters such as bond lengths, bond angles, and dihedral angles would be calculated and compared with experimental data if available.

Natural Bond Orbital (NBO) analysis would likely be employed to investigate charge distribution, hybridization of atomic orbitals, and intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the aminoethyl side chain. The analysis would quantify the stabilization energies associated with these interactions.

Table 1: Predicted Key Molecular Properties of this compound

| Property | Predicted Value/Characteristic |

|---|---|

| Molecular Formula | C₈H₉BrClNO |

| Molecular Weight | 249.52 g/mol |

| Dipole Moment | Expected to be significant due to polar functional groups |

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, specifically influenced by the hydroxyl and amino groups. The LUMO, conversely, would likely be distributed over the aromatic ring, with significant contributions from the electron-withdrawing bromo and chloro substituents. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) would be a critical parameter for assessing the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Characteristics

| Orbital | Predicted Location of Electron Density | Implied Reactivity |

|---|---|---|

| HOMO | Phenolic ring, hydroxyl and amino groups | Susceptible to electrophilic attack |

| LUMO | Aromatic ring, influenced by Br and Cl atoms | Susceptible to nucleophilic attack |

Reactivity Descriptors (e.g., Fukui functions)

To gain a more quantitative understanding of its reactivity, various chemical reactivity descriptors derived from conceptual Density Functional Theory (DFT) would be calculated. Fukui functions, for instance, would pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. It is anticipated that the oxygen of the hydroxyl group and the nitrogen of the amino group would be susceptible to electrophilic attack, while certain carbon atoms on the aromatic ring would be prone to nucleophilic attack.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations would be instrumental in exploring the conformational landscape of the flexible aminoethyl side chain of this compound. These simulations, performed in a solvent environment (typically water) to mimic physiological conditions, would reveal the preferred conformations of the molecule and the dynamics of their interconversion.

The simulations would likely show that the conformation of the side chain is stabilized by intramolecular hydrogen bonds between the amino and hydroxyl groups. The analysis of the radial distribution functions would provide insights into the solvation shell around the molecule and its interactions with solvent molecules.

Molecular Docking and Ligand-Target Interaction Prediction (In Silico)

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, in silico docking studies could be performed against various biological targets to explore its potential pharmacological activities.

The results of docking studies would provide information on the binding affinity (e.g., in kcal/mol) and the specific interactions (hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the amino acid residues in the active site of the target protein. Given its structure, potential targets could include receptors or enzymes where substituted phenols and aminoethyl-containing compounds are known to bind.

Prediction of Spectroscopic Signatures for Research Applications

Computational methods can accurately predict various spectroscopic properties, which are invaluable for the identification and characterization of new compounds.

Nuclear Magnetic Resonance (NMR): Theoretical calculations of ¹H and ¹³C NMR chemical shifts would aid in the interpretation of experimental NMR spectra. The predicted shifts would be sensitive to the electronic environment of each nucleus, providing a detailed map of the molecular structure.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities would be calculated to predict the IR spectrum. Characteristic peaks for the O-H, N-H, C-H, C=C (aromatic), C-Br, and C-Cl stretching and bending vibrations would be identified.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations would be used to predict the electronic absorption spectrum. The calculations would reveal the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, which are typically π → π* transitions for the aromatic system.

Table 3: Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Key Features |

|---|---|

| ¹H NMR | Distinct signals for aromatic protons, -CH₂-CH₂- protons, -NH₂ protons, and -OH proton. |

| ¹³C NMR | Signals corresponding to the eight carbon atoms in their unique chemical environments. |

| IR | Characteristic absorption bands for O-H, N-H, aromatic C-H, C=C, C-Br, and C-Cl bonds. |

Mechanistic Investigations of 2 2 Aminoethyl 6 Bromo 4 Chlorophenol Reactivity

Elucidation of Reaction Pathways

The diverse functional groups of 2-(2-Aminoethyl)-6-bromo-4-chlorophenol allow for a variety of reaction pathways, primarily involving the amino and hydroxyl moieties, as well as the activated aromatic ring.

One significant pathway is intramolecular cyclization , a process driven by the proximity of the nucleophilic amino group to the electrophilic centers on the aromatic ring or potential intermediates. This can lead to the formation of heterocyclic structures, such as benzoxazines, through a process analogous to the Pictet-Spengler reaction. The reaction is initiated by the formation of an iminium ion from the aminoethyl group, which then undergoes an intramolecular electrophilic aromatic substitution. The substitution pattern on the benzene (B151609) ring, with bromine and chlorine atoms, influences the regioselectivity of this cyclization.

Another key reaction pathway involves electrophilic aromatic substitution on the phenol (B47542) ring. The hydroxyl group is a strongly activating, ortho-, para-directing group, making the ring susceptible to attack by electrophiles. The presence of the bromo and chloro substituents, which are deactivating but also ortho-, para-directing, modulates the electron density and steric accessibility of the ring, thereby influencing the position of further substitution.

Furthermore, the individual functional groups can undergo characteristic reactions. The primary amino group can participate in N-alkylation and condensation reactions to form Schiff bases. The phenolic hydroxyl group can undergo O-alkylation and esterification. The competition between N- and O-alkylation is a critical aspect of its reactivity profile, often dictated by the reaction conditions.

Kinetics and Thermodynamics of Transformations Involving the Compound

While specific kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, the principles of physical organic chemistry allow for predictions based on analogous systems.

The kinetics of intramolecular cyclization are expected to be favorable due to the "neighboring group participation" (NGP) of the aminoethyl side chain. NGP often leads to a significant rate enhancement compared to an analogous intermolecular reaction. The formation of a five- or six-membered ring in the transition state is entropically favored. The activation energy for such a cyclization would be influenced by the nucleophilicity of the amino group and the electrophilicity of the aromatic ring, which is in turn affected by the electronic properties of the halogen substituents.

The thermodynamics of these transformations are governed by the relative stability of the reactants, intermediates, and products. The formation of stable heterocyclic rings, such as benzoxazines, is often an exothermic process, making the cyclization thermodynamically favorable. Computational studies on similar phenolic compounds can provide estimates for the reaction enthalpies and free energies.

The following table provides hypothetical kinetic and thermodynamic data for the intramolecular cyclization of a generic 2-(2-aminoethyl)phenol (B125480) derivative to a benzoxazine, illustrating the expected trends.

| Reaction Parameter | Value (Illustrative) |

| Rate Constant (k) at 298 K | 1.5 x 10-4 s-1 |

| Activation Energy (Ea) | 75 kJ/mol |

| Enthalpy of Reaction (ΔH) | -40 kJ/mol |

| Entropy of Reaction (ΔS) | -20 J/(mol·K) |

| Gibbs Free Energy of Reaction (ΔG) | -34 kJ/mol |

Role of Functional Groups in Reaction Chemistry

Aminoethyl Group: This group serves as the primary internal nucleophile. Its basicity allows for protonation, which can influence reaction pathways. In reactions like the Pictet-Spengler type cyclization, it forms the initial imine or iminium ion, which is key to the subsequent electrophilic attack on the aromatic ring. The length of the ethyl chain is optimal for the formation of a six-membered heterocyclic ring.

Phenolic Hydroxyl Group: The -OH group is a strong electron-donating group, which activates the benzene ring towards electrophilic substitution. Its acidity means it can be deprotonated to form a phenoxide ion, a much stronger nucleophile, which can participate in O-alkylation and other reactions. The hydroxyl group can also act as a directing group in electrophilic aromatic substitution, favoring substitution at the ortho and para positions.

Bromo and Chloro Substituents: These halogen atoms have a dual electronic effect. Inductively, they are electron-withdrawing, which deactivates the ring towards electrophilic attack. However, through resonance, they can donate a lone pair of electrons, which directs incoming electrophiles to the ortho and para positions. Their presence will influence the pKa of the phenolic proton and the basicity of the amino group. The steric bulk of the bromine atom can also influence the regioselectivity of reactions. The Hammett substituent constants (σ) for bromine and chlorine indicate their electron-withdrawing nature.

Illustrative Hammett Substituent Constants

| Substituent | σmeta | σpara |

|---|---|---|

| -Br | +0.39 | +0.23 |

Solvent Effects on Reactivity Profiles

The choice of solvent can significantly impact the reaction pathways and rates of this compound.

Polar Protic Solvents (e.g., water, ethanol): These solvents can solvate both the amino and hydroxyl groups through hydrogen bonding. This can stabilize the ground state of the molecule and potentially increase the activation energy for some reactions. However, for reactions involving ionic intermediates, such as the formation of an iminium ion or a phenoxide, polar protic solvents can stabilize these charged species, thereby accelerating the reaction.

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are effective at solvating cations but less so for anions. They can accelerate SN2 reactions where a charged nucleophile is involved. In the case of intramolecular cyclization, a polar aprotic solvent could favor the formation of the iminium ion intermediate.

Nonpolar Solvents (e.g., toluene, hexane): In nonpolar solvents, the solubility of the compound may be limited. Reactions proceeding through nonpolar transition states may be favored. Intramolecular reactions are often less affected by solvent polarity than intermolecular reactions.

The effect of solvent on the competition between N-alkylation and O-alkylation is particularly noteworthy. In general, polar protic solvents tend to favor O-alkylation of phenoxides, while polar aprotic solvents can favor N-alkylation of the less hindered amino group.

Catalytic Applications and Mechanisms with this compound (if applicable)

While specific catalytic applications of this compound are not widely reported, its structure suggests potential uses in catalysis.

The molecule could serve as a ligand for transition metal catalysts. The nitrogen of the amino group and the oxygen of the hydroxyl group can act as a bidentate ligand, coordinating to a metal center. The electronic and steric properties of the ligand, influenced by the bromo and chloro substituents, could be tuned to modulate the activity and selectivity of the catalyst in various organic transformations.

Furthermore, the compound itself could potentially act as an organocatalyst . The presence of both a Brønsted acid (phenolic -OH) and a Brønsted base (amino group) in the same molecule allows for bifunctional catalysis. For example, it could catalyze reactions where both proton donation and acceptance are required in the rate-determining step.

A plausible catalytic cycle involving a metal complex of this compound in a hypothetical cross-coupling reaction would involve:

Oxidative Addition: The substrate adds to the metal center.

Ligand Coordination: The bidentate ligand coordinates to the metal.

Transmetalation: A second reactant is introduced.

Reductive Elimination: The product is formed, and the catalyst is regenerated.

The specific electronic and steric environment provided by the substituted phenol would be critical in determining the efficiency of such a catalytic cycle.

Derivatization and Structure Activity Relationship Sar Studies for Research Purposes

Synthesis of Analogs and Congeners of 2-(2-Aminoethyl)-6-bromo-4-chlorophenol

The synthesis of analogs of this compound can be approached through several strategic modifications of its core structure. These strategies typically involve multi-step reaction sequences to introduce diversity at specific positions of the molecule, namely the phenolic ring, the aminoethyl side chain, and the phenolic hydroxyl group.

Modification of the Phenolic Ring:

Halogen Substitution: The bromine and chlorine atoms on the phenol (B47542) ring are key features. Analogs can be synthesized by replacing these halogens with other substituents. For instance, fluorination or iodination could be achieved through electrophilic aromatic substitution on a suitable precursor. Alternatively, functional groups like nitro or cyano groups could be introduced. A plausible synthetic route could involve the bromination and chlorination of a 2-(2-aminoethyl)phenol (B125480) precursor under controlled conditions to achieve the desired regioselectivity. chemicalbook.com

Alkylation/Acylation: The aromatic ring can be further modified through Friedel-Crafts alkylation or acylation to introduce various alkyl or acyl groups, thereby altering the steric and electronic properties of the scaffold.

Modification of the Aminoethyl Side Chain:

N-Alkylation and N-Acylation: The primary amine of the aminoethyl group is a prime site for derivatization. It can be readily alkylated or acylated to introduce a wide range of substituents. For example, reaction with various alkyl halides or acid chlorides can yield secondary or tertiary amines and amides, respectively. These modifications can significantly impact the compound's polarity, basicity, and ability to form hydrogen bonds.

Chain Homologation or Shortening: The length of the ethyl linker can be varied. Synthesizing analogs with aminomethyl or aminopropyl side chains would allow for the investigation of the optimal distance between the aromatic core and the basic nitrogen atom for potential biological interactions.

Modification of the Phenolic Hydroxyl Group:

O-Alkylation and O-Acylation: The hydroxyl group can be converted into ethers or esters to explore the importance of this hydrogen bond donor. This is typically achieved by reaction with alkylating agents or acylating agents in the presence of a base.

A general synthetic approach for creating a library of analogs could start from a protected 2-aminophenol (B121084) derivative, followed by the introduction of the bromo and chloro substituents, attachment and modification of the side chain, and final deprotection steps.

Introduction of Diverse Substituents and Their Impact on Theoretical or In Vitro Biological Interactions

The systematic introduction of diverse substituents allows for a comprehensive exploration of the structure-activity relationship (SAR). By modifying specific parts of the this compound molecule, one can probe the nature of its interaction with a putative biological target. The impact of these substitutions is typically assessed through in vitro binding assays or functional assays.

The key regions for modification are the R1, R2, and R3 positions as depicted in the generic structure below.

Generic Structure for SAR Studies:

The following table outlines hypothetical modifications and their potential impact on biological interactions, which would need to be validated through experimental testing.

| Modification Site | Substituent | Potential Impact on Interactions |

| R1 (Phenolic OH) | -OCH₃ (Methyl ether) | Removes hydrogen bond donating capability; increases lipophilicity. |

| -OCOCH₃ (Acetate ester) | Acts as a potential prodrug; increases steric bulk. | |

| R2 (Aromatic Ring) | Replace -Br with -F | Increases electronegativity; may alter binding conformation. |

| Replace -Cl with -CH₃ | Increases lipophilicity; removes halogen bonding potential. | |

| R3 (Amino Group) | -NHCH₃ (Methylamino) | Alters basicity (pKa); maintains hydrogen bond donating ability. |

| -N(CH₃)₂ (Dimethylamino) | Removes hydrogen bond donating ability; increases steric hindrance. | |

| -NHCOCH₃ (Acetamido) | Neutralizes basicity; introduces hydrogen bond acceptor (carbonyl). |

These targeted modifications allow researchers to build a detailed SAR map. For example, if converting the phenolic hydroxyl to a methyl ether results in a significant loss of activity in an in vitro assay, it would suggest that the hydroxyl group acts as a critical hydrogen bond donor for target engagement. Similarly, varying the substituents on the amino group can help determine the optimal basicity and steric profile for interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling (In Silico)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For a series of this compound analogs, QSAR can be a powerful tool to predict the activity of unsynthesized compounds, thereby guiding the design of more potent and selective molecules for research. researchgate.net

The process begins with the generation of a dataset of synthesized analogs and their corresponding experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values). For each analog, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties.

Commonly Used Molecular Descriptors in QSAR:

Electronic Descriptors: These describe the electron distribution in the molecule (e.g., partial charges, dipole moment, HOMO/LUMO energies). They are important for electrostatic or charge-transfer interactions.

Steric Descriptors: These relate to the size and shape of the molecule (e.g., molecular volume, surface area, specific shape indices). They are crucial for understanding how a molecule fits into a binding site.

Hydrophobic Descriptors: The most common is the partition coefficient (logP), which measures the lipophilicity of the compound. This is critical for membrane permeability and hydrophobic interactions with a target.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.

Once the descriptors and activity data are compiled, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build the QSAR model. The resulting equation can be used to predict the activity of new, hypothetical analogs.

Below is a hypothetical QSAR data table for a set of analogs.

| Analog | R3 Substituent | logP | Polar Surface Area (Ų) | Predicted Activity (pIC₅₀) |

| 1 | -NH₂ | 3.1 | 38.3 | 6.5 |

| 2 | -NHCH₃ | 3.5 | 32.3 | 6.8 |

| 3 | -N(CH₃)₂ | 3.8 | 29.5 | 7.1 |

| 4 | -NHCOCH₃ | 2.8 | 58.5 | 5.9 |

This type of in silico modeling can significantly streamline the research process by prioritizing the synthesis of compounds with the highest predicted utility.

Fragment-Based Drug Design Approaches (Conceptual)

Fragment-based drug design (FBDD) is a strategy that begins by identifying small, low-molecular-weight chemical fragments that bind weakly to a biological target. nih.gov These hits then serve as starting points for building more potent, lead-like molecules through chemical elaboration. nih.govpharmacelera.com This approach offers advantages such as exploring a wider chemical space with a smaller library and often yielding leads with better physicochemical properties. pharmacelera.comtechnologynetworks.com

Conceptually, the this compound scaffold can be dissected into constituent fragments for an FBDD campaign.

Potential Fragments:

The Dihalogenated Phenol Fragment: The 2-bromo-4-chlorophenol (B154644) core could be screened for binding to a target of interest. Its binding mode, often determined by X-ray crystallography or NMR, would reveal key interactions. bu.edu

The Aminoethyl Fragment: A simple aminoalkane fragment could be screened to probe for pockets that favor basic or charged interactions.

Once a fragment hit is identified, it can be optimized using several strategies:

Fragment Growing: This involves adding functional groups to the initial fragment to extend its structure into an adjacent binding pocket, thereby forming additional interactions and increasing affinity. nih.govbu.edu For example, if the 2-bromo-4-chlorophenol fragment binds, the aminoethyl side chain could be "grown" from various positions on the ring to pick up new interactions.

Fragment Linking: If two different fragments are found to bind in adjacent pockets, they can be connected with a chemical linker to create a single, higher-affinity molecule. pharmacelera.com

Fragment Merging: This involves combining the structural features of two or more overlapping fragment hits into a single new molecule.

An FBDD approach applied to this scaffold would provide a powerful, rational method for developing novel molecules with tailored properties for specific research applications.

Exploring Scaffold Modifications for Enhanced Research Utility

Beyond simple derivatization, modifying the core scaffold of this compound can lead to the discovery of compounds with fundamentally different properties. This process, often called "scaffold hopping," involves replacing the central chemical framework while retaining the key pharmacophoric features responsible for biological interaction.

Potential Scaffold Modifications:

Replacement of the Phenol Ring: The phenyl ring could be replaced with other aromatic systems, such as naphthalene, or with various heterocyclic rings like pyridine (B92270), indole, or benzofuran. These changes would drastically alter the electronic distribution, geometry, and potential interaction points of the molecule. For example, replacing the phenyl ring with a pyridine ring would introduce a basic nitrogen atom into the core structure, which could form new hydrogen bonds or salt bridges.

Bioisosteric Replacement: Specific functional groups can be replaced with other groups that have similar steric and electronic properties (bioisosteres). For instance, the phenolic hydroxyl group could be replaced with a carboxylic acid, a tetrazole, or a hydroxamic acid to explore different acidic functionalities and interaction geometries.

Conformational Constraint: The flexible aminoethyl side chain could be incorporated into a ring system, such as a piperidine (B6355638) or pyrrolidine (B122466) ring. This conformational restriction reduces the entropic penalty upon binding and can lead to increased potency and selectivity.

The table below illustrates some conceptual scaffold modifications.

| Original Scaffold | Modified Scaffold | Rationale for Modification |

| 2-Bromo-4-chlorophenol | 2-Bromo-4-chloroaniline | Replace OH with NH₂ to change H-bonding pattern and basicity. |

| Phenyl ring | Pyridine ring | Introduce a ring nitrogen to alter electronics and act as H-bond acceptor. |

| Ethylamino side chain | Piperidine ring attached to core | Introduce conformational rigidity; explore new vectors for substitution. |

By exploring these advanced modifications, researchers can move beyond the initial chemical space of this compound to develop novel chemical tools with potentially improved potency, selectivity, and utility for biological research.

Exploration of 2 2 Aminoethyl 6 Bromo 4 Chlorophenol in Chemical Biology and Biochemistry Research in Vitro/in Silico

In Vitro Enzyme Inhibition/Activation Studies

No published studies were identified that investigate the inhibitory or activating effects of 2-(2-Aminoethyl)-6-bromo-4-chlorophenol on specific enzymes. Such studies would typically involve incubating the compound with a purified enzyme and its substrate to measure any changes in enzymatic activity. Data from these experiments would be crucial in determining the compound's potential as a modulator of enzyme function.

Receptor Binding Assays (In Vitro)

There is no available data from in vitro receptor binding assays for this compound. These assays are fundamental in determining the affinity and selectivity of a compound for various biological receptors. The results of such studies, often expressed as Ki or IC50 values, would provide insight into the potential pharmacological targets of the compound.

Investigation of Molecular Target Interactions (e.g., protein-ligand binding)

While computational methods and biophysical techniques are often used to study the interaction between a small molecule and its protein target, no such investigations have been published for this compound. These studies would help to understand the specific binding mode and the key molecular interactions that stabilize the protein-ligand complex.

Cellular Uptake and Subcellular Localization Studies (In Vitro Cell Lines)

Information regarding the ability of this compound to penetrate cell membranes and its subsequent localization within cellular compartments is not available. Cellular uptake studies, typically performed using various in vitro cell lines, are essential for understanding a compound's bioavailability at the cellular level.

Mechanism of Action Studies at the Molecular Level (In Vitro)

Elucidating the precise molecular mechanism of action is a critical step in the characterization of any bioactive compound. Currently, there are no published in vitro studies that detail the specific molecular pathways or targets modulated by this compound.

Development of this compound as a Chemical Probe

The development of a small molecule as a chemical probe requires extensive characterization of its potency, selectivity, and mechanism of action. As there is a lack of foundational research on the biological activities of this compound, its development as a chemical probe has not been reported.

Advanced Analytical Method Development for Research Studies

Spectroscopic Characterization Techniques for Purity and Structure Elucidation (e.g., NMR, MS, IR, UV-Vis)

Spectroscopic methods are fundamental in confirming the identity and purity of 2-(2-Aminoethyl)-6-bromo-4-chlorophenol. Each technique provides unique insights into its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR spectroscopy is crucial for identifying the arrangement of hydrogen atoms in the molecule. The spectrum of this compound would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the aminoethyl side chain, and the amine protons. The chemical shifts and coupling constants of the aromatic protons would confirm the substitution pattern on the phenol (B47542) ring. For similar compounds like 2-amino-4-chlorophenol, aromatic proton signals are observed in the range of 6.3-6.6 ppm. chemicalbook.com

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. The spectrum would display unique signals for each carbon atom in the phenolic ring and the aminoethyl side chain, with their chemical shifts being influenced by the attached functional groups (hydroxyl, bromo, chloro, and amino groups).

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure. The mass spectrum of this compound would exhibit a molecular ion peak corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic, showing the presence of both bromine and chlorine atoms. docbrown.info Fragmentation analysis would likely reveal the loss of the aminoethyl side chain and halogen atoms.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group, N-H stretching of the primary amine, C-H stretches of the aromatic ring and the alkyl chain, and C-Br and C-Cl stretching vibrations. For comparison, the IR spectrum of 2-bromo-4-chlorophenol (B154644) shows characteristic peaks for its functional groups. chemicalbook.com

UV-Vis Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within the molecule and is useful for quantitative analysis. The UV-Vis spectrum of this compound in a suitable solvent like methanol (B129727) or DMSO would be expected to show absorption maxima characteristic of a substituted phenol. The position and intensity of these bands are influenced by the substituents on the aromatic ring. For instance, 2-chlorophenol (B165306) exhibits specific absorption spectra in different solvents. researchgate.net The typical UV-Vis absorbance spectrum of 4-chlorophenol (B41353) has also been documented. researchgate.net

Chromatographic Methods for Separation and Quantification in Research Samples (e.g., HPLC, GC)

Chromatographic techniques are indispensable for the separation and quantification of this compound from complex mixtures in research samples.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of phenolic compounds. A reverse-phase HPLC method would be suitable for the separation and quantification of this compound.

Method Parameters: A typical method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like formic or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). mdpi.comsielc.com The gradient or isocratic elution would be optimized to achieve good resolution and peak shape. Detection is typically performed using a UV detector set at a wavelength where the compound exhibits maximum absorbance.

Validation: A fully validated HPLC method would ensure its accuracy, precision, linearity, and sensitivity for the quantification of the target analyte in research samples. mdpi.com

Gas Chromatography (GC): GC is another powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of phenolic compounds like this compound, derivatization is often required to increase their volatility and improve chromatographic performance.

Derivatization: The phenolic hydroxyl and primary amino groups can be derivatized using reagents such as silylating agents (e.g., BSTFA) or acylating agents (e.g., acetic anhydride).

Method Parameters: A capillary column with a non-polar or medium-polarity stationary phase would be used for separation. epa.gov The injector and detector temperatures, as well as the oven temperature program, would be optimized to ensure efficient separation and detection. Flame ionization detection (FID) or mass spectrometry (MS) can be used for detection, with GC-MS providing higher selectivity and structural information. scielo.org.mx Methodologies for the GC analysis of other chlorophenolic compounds have been well-established. thermofisher.comnih.gov

Development of Detection Methodologies for In Vitro Assays

The development of sensitive and specific detection methodologies is crucial for studying the activity of this compound in in vitro assays. The choice of detection method depends on the nature of the assay.

Spectrophotometric Assays: If the compound or its reaction product in an assay has a chromophore, its concentration can be determined using a UV-Vis spectrophotometer or a microplate reader.

Fluorometric Assays: If the compound is fluorescent or can be converted to a fluorescent derivative, fluorometric methods can offer higher sensitivity than spectrophotometric methods.

Enzyme-Linked Immunosorbent Assays (ELISAs): If antibodies specific to this compound can be generated, a competitive ELISA could be developed for its highly specific and sensitive quantification in biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS): For complex biological matrices, LC-MS/MS provides the highest selectivity and sensitivity for the quantification of the compound. A method would be developed to extract the analyte from the sample, followed by separation on an HPLC system and detection by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Microscopic Techniques for Cellular Research (e.g., fluorescence microscopy if labeled)

To visualize the subcellular localization or effects of this compound in cellular research, microscopic techniques can be employed.

Fluorescence Labeling: Since the parent compound is not inherently fluorescent, it would need to be conjugated with a fluorescent dye (fluorophore) to be visualized by fluorescence microscopy. The primary amine of the aminoethyl side chain provides a convenient site for labeling with amine-reactive dyes (e.g., NHS esters or isothiocyanates of common fluorophores like fluorescein (B123965) or rhodamine).

Fluorescence Microscopy: Once a fluorescently labeled analog of this compound is synthesized and purified, it can be introduced to cultured cells. A fluorescence microscope equipped with the appropriate excitation and emission filters would then be used to visualize the cellular uptake and distribution of the compound. This can provide valuable insights into its mechanism of action at a subcellular level.

Future Research Directions and Potential Academic Impact

Unexplored Synthetic Avenues for 2-(2-Aminoethyl)-6-bromo-4-chlorophenol

The synthesis of polysubstituted phenols is a well-established field, yet the specific arrangement of substituents in This compound presents a regiochemical challenge that invites the exploration of modern synthetic methodologies. Traditional approaches might involve multi-step sequences with protection/deprotection strategies. However, more contemporary and atom-economical routes remain to be explored.

Recent advancements in C-H functionalization offer a promising avenue for the direct and regioselective introduction of substituents onto a phenol (B47542) ring, potentially streamlining the synthesis. nih.govresearchgate.netacs.org For instance, a plausible strategy could involve the late-stage C-H bromination and amination of a pre-existing chlorophenol derivative. The development of a concise and efficient synthesis of this molecule would be a significant achievement in itself.

Below is a table outlining potential unexplored synthetic strategies that could be investigated.

| Synthetic Strategy | Description | Potential Advantages | Key Challenges |

| Directed Ortho-Metalation (DoM) | Utilizing the hydroxyl group to direct lithiation or other metallation at the ortho positions, followed by quenching with electrophiles for bromination and introduction of the aminoethyl precursor. | High regioselectivity. | Requires protection of the hydroxyl group and potentially harsh reaction conditions. |

| Late-Stage C-H Functionalization | Directing group-assisted or transition-metal-catalyzed C-H activation to install the bromo and aminoethyl groups on a 4-chlorophenol (B41353) scaffold. nih.govresearchgate.net | High atom economy, potential for fewer steps. | Achieving the desired regioselectivity in the presence of multiple reactive sites. |

| Dehydrogenative Aromatization | A novel approach starting from a substituted cyclohexanone (B45756) precursor, followed by condensation with an amine and subsequent dehydrogenation to form the aminophenol core. nih.govresearchgate.net | Circumvents traditional arene functionalization issues, potentially allowing for the construction of the polysubstituted ring in a single step. | Substrate synthesis and controlling the aromatization conditions. |

| Halogen Dance Reaction | Migration of a halogen atom to a thermodynamically more stable position on the phenolic ring, which could be exploited to achieve the desired substitution pattern from a different isomer. | Access to otherwise difficult-to-synthesize isomers. | Predicting and controlling the direction of halogen migration. |

Emerging Theoretical and Computational Approaches Applicable to the Compound

Computational chemistry provides powerful tools for predicting the physicochemical properties and reactivity of novel molecules before their synthesis. For This compound , theoretical studies could offer significant insights into its behavior and guide experimental work.

Density Functional Theory (DFT) calculations could be employed to determine a range of properties. researchgate.netresearchgate.net For instance, predicting the pKa value of the phenolic hydroxyl group and the amino side chain would be crucial for understanding its behavior in biological systems. nih.gov Furthermore, calculations of bond dissociation energies (BDEs) for the O-H and N-H bonds could provide an indication of its antioxidant potential. nih.gov

The following table summarizes key computational approaches that could be applied to this compound.

| Computational Method | Property to be Investigated | Potential Impact |

| Density Functional Theory (DFT) | Molecular geometry, pKa values, bond dissociation energies, electronic structure (HOMO/LUMO), and vibrational frequencies. researchgate.netresearchgate.net | Prediction of reactivity, antioxidant potential, and spectroscopic signatures. nih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density to characterize intra- and intermolecular interactions, such as hydrogen bonding. | Understanding the non-covalent interactions that govern its solid-state structure and interactions with biological targets. |

| Molecular Dynamics (MD) Simulations | Behavior of the molecule in different solvent environments and its interaction with biomolecules like proteins or DNA. nih.gov | Insights into its potential as a drug candidate or molecular probe, including binding modes and affinities. nih.gov |

| Quantitative Structure-Property Relationship (QSPR) | Correlation of calculated molecular descriptors with experimental properties to build predictive models. nih.gov | Facilitating the in silico design of derivatives with tailored properties. |

New Frontiers in Chemical Biology Applications

The structural features of This compound suggest several potential applications in chemical biology. The aminophenol moiety is a common pharmacophore found in various biologically active compounds. researchgate.netnih.gov The presence of heavy atoms (bromine and chlorine) could also be exploited for applications such as X-ray crystallography or as probes in imaging studies.

One potential application is in the development of novel enzyme inhibitors. The phenol and amino groups can participate in hydrogen bonding and electrostatic interactions within an enzyme's active site. Furthermore, the halogen substituents can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition.

Potential applications in chemical biology are outlined in the table below.

| Application Area | Rationale | Potential Research Direction |

| Enzyme Inhibition | The aminophenol scaffold can mimic natural substrates or bind to allosteric sites. Halogen atoms can enhance binding affinity through halogen bonding. nih.gov | Screening against various enzyme classes, such as kinases, proteases, or oxidoreductases. |

| Molecular Probes | The compound could be functionalized with fluorophores or other reporter groups to act as a probe for specific biological targets or environments. acs.org | Synthesis of fluorescent derivatives and their use in cellular imaging studies. |

| Antioxidant Research | Phenolic compounds are known for their antioxidant properties. The electronic effects of the substituents would modulate this activity. nih.gov | Evaluation of its radical scavenging capabilities and its effects on oxidative stress in cellular models. |

| Precursor for Bioactive Molecules | The compound can serve as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications, such as novel alkaloids or polycyclic compounds. researchgate.net | Use in diversity-oriented synthesis to generate a library of compounds for biological screening. |

Role of this compound in Advancing Organic Synthesis Methodologies

Beyond its potential applications, the unique combination of functional groups in This compound makes it an interesting substrate for the development of new synthetic methodologies. The presence of multiple, electronically distinct C-H and C-halogen bonds, along with the nucleophilic amino and hydroxyl groups, provides a platform for studying reaction selectivity.

For example, developing selective cross-coupling reactions at either the C-Br or C-Cl bond would be a valuable contribution to synthetic methodology. Similarly, achieving regioselective functionalization of one of the C-H bonds in the presence of all the other functional groups would be a significant challenge and a testament to the power of a new synthetic method.

The table below details how this compound could be used to advance organic synthesis.

| Synthetic Methodology | How the Compound Could be Used | Potential Impact on the Field |

| Selective Cross-Coupling | As a model substrate to develop catalysts and conditions for the selective activation of C-Br versus C-Cl bonds in Suzuki, Buchwald-Hartwig, or Sonogashira couplings. | Advancing the toolkit for the selective modification of polyhalogenated aromatic compounds. |

| Regioselective C-H Functionalization | To test the directing group ability of the aminoethyl and hydroxyl groups in C-H activation/functionalization reactions, and to study the steric and electronic effects of the halogen substituents on regioselectivity. nih.govresearchgate.net | Development of new methods for the precise functionalization of complex, multifunctional molecules. |

| Multifunctional Scaffolding | As a starting point for the divergent synthesis of a variety of molecular architectures by selectively reacting at its different functional groups. mdpi.com | Showcasing the utility of polysubstituted phenols as versatile building blocks in diversity-oriented synthesis. acs.org |

| Domino/Cascade Reactions | Designing novel cascade reactions that are initiated at one functional group and proceed to involve others in a predetermined sequence. | The creation of complex molecular structures in a single, efficient operation. |

Collaborative Research Opportunities and Interdisciplinary Studies

The multifaceted nature of This compound makes it an ideal subject for interdisciplinary research. Collaborative efforts between different sub-disciplines of chemistry and with other scientific fields would be essential to fully unlock its potential.

Potential interdisciplinary projects are suggested in the following table.

| Collaborating Disciplines | Potential Research Project | Desired Outcome |

| Synthetic Chemistry & Computational Chemistry | Design, synthesis, and computational modeling of a library of derivatives of This compound with varying substituents. theladders.comtealhq.com | A deeper understanding of structure-property relationships and the development of compounds with optimized properties for specific applications. |

| Organic Chemistry & Chemical Biology | Synthesis of the compound and its analogues, followed by screening for biological activity against a panel of disease-relevant targets. | Identification of new lead compounds for drug discovery and novel molecular tools for chemical biology research. |

| Materials Science & Physical Chemistry | Investigation of the solid-state properties of the compound and its derivatives, including crystal packing, polymorphism, and electronic properties. | Discovery of new materials with interesting optical, electronic, or self-assembly properties. |

| Analytical Chemistry & Environmental Science | Development of sensitive analytical methods for the detection of the compound and its potential degradation products in environmental samples. | Assessment of its environmental fate and potential impact, which is crucial for any new chemical entity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.